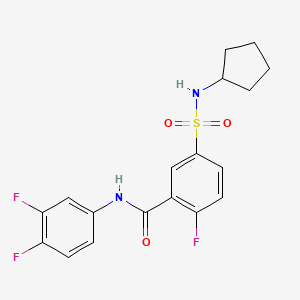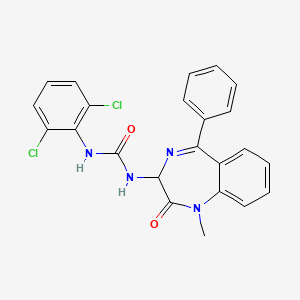
2-(3,3-Dimethylcyclobutyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-Dimethylcyclobutyl)propan-1-ol is a chemical compound that belongs to the class of alcohols. It is also known as DMPA and has a molecular formula of C10H20O. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including organic chemistry, biochemistry, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethylcyclobutyl)propan-1-ol is not well understood. However, it is believed to act as a chiral auxiliary, which can influence the stereochemistry of the reaction. This compound can also act as a chiral ligand for enzymes and receptors, which can affect their activity and selectivity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it is believed to have low toxicity and is not expected to cause any significant adverse effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(3,3-Dimethylcyclobutyl)propan-1-ol is its chiral nature, which makes it useful in the synthesis of chiral compounds. It also has low toxicity, which makes it safe to handle. However, one of the limitations of this compound is its high cost, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for research on 2-(3,3-Dimethylcyclobutyl)propan-1-ol. One of the areas of interest is the development of new synthesis methods that can improve the yield and reduce the cost of this compound. Another area of interest is the study of its mechanism of action, which can provide insights into its potential applications in various fields. Additionally, the development of new chiral ligands and building blocks based on this compound can lead to the discovery of new biologically active compounds.
Synthesis Methods
The synthesis of 2-(3,3-Dimethylcyclobutyl)propan-1-ol can be achieved through several methods, including the reaction of 3,3-dimethylcyclobutanone with an alkyl Grignard reagent, followed by hydrolysis. Another method involves the reaction of 3,3-dimethylcyclobutanone with an organolithium reagent, followed by the addition of water. The yield of this compound can be improved by using a chiral auxiliary in the synthesis process.
Scientific Research Applications
2-(3,3-Dimethylcyclobutyl)propan-1-ol has potential applications in various fields of scientific research, including organic chemistry, biochemistry, and pharmaceuticals. In organic chemistry, this compound can be used as a chiral building block in the synthesis of biologically active compounds. In biochemistry, it can be used as a starting material for the synthesis of chiral ligands for enzymes and receptors. In pharmaceuticals, this compound has potential applications as a chiral intermediate in the synthesis of drugs.
properties
IUPAC Name |
2-(3,3-dimethylcyclobutyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7(6-10)8-4-9(2,3)5-8/h7-8,10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBECISWJDYKPSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

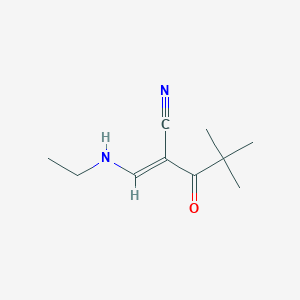
![Dimethyl [(2-chloroethoxy)methyl]phosphonate](/img/structure/B2867763.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-yl)urea](/img/structure/B2867764.png)

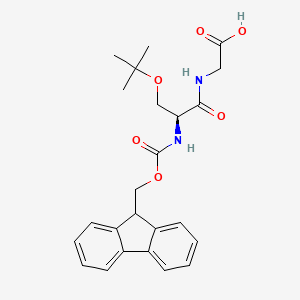


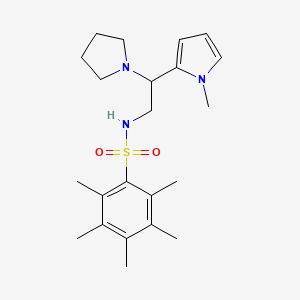
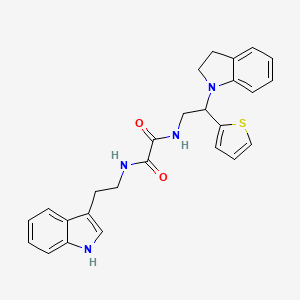
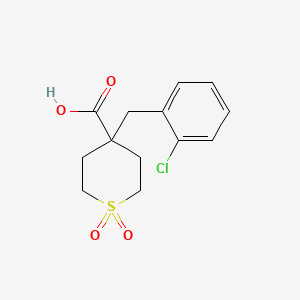
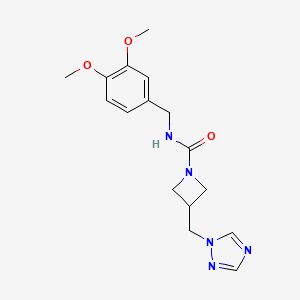
![1-benzyl-N-[(4-chlorophenyl)methyl]piperidin-4-amine](/img/structure/B2867780.png)
